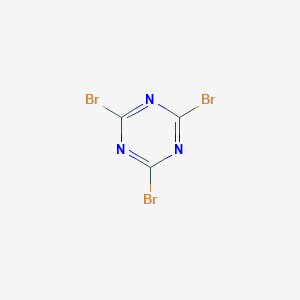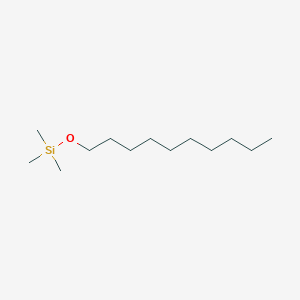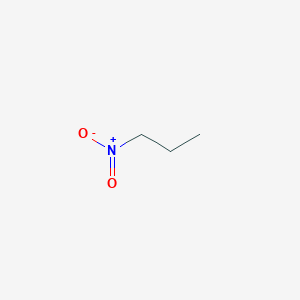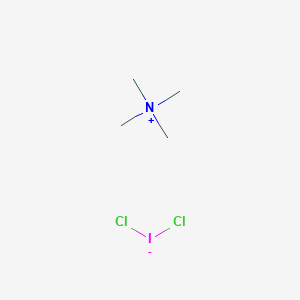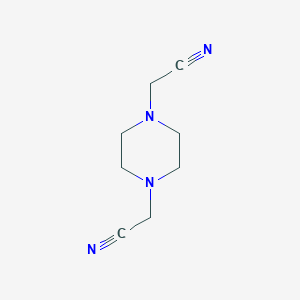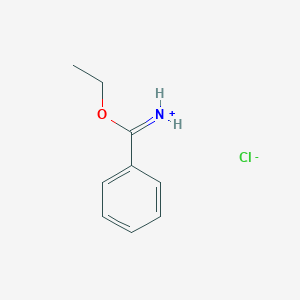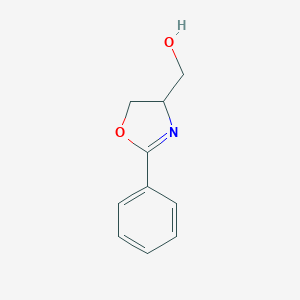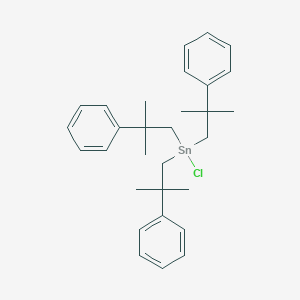![molecular formula C17H10O B105084 7H-benzo[c]fluorène-7-one CAS No. 6051-98-5](/img/structure/B105084.png)
7H-benzo[c]fluorène-7-one
Vue d'ensemble
Description
7H-Benzo[c]fluoren-7-one is a polycyclic aromatic ketone with the molecular formula C₁₇H₁₀O and a molecular weight of 230.26 g/mol . This compound is characterized by its unique structure, which includes a fused ring system comprising benzene and fluorene units. It is known for its applications in various scientific fields due to its distinctive chemical properties.
Applications De Recherche Scientifique
7H-Benzo[c]fluoren-7-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Mécanisme D'action
Target of Action
7H-benzo[c]fluoren-7-one is a complex organic compound that has been used as an electron acceptor unit in the design and synthesis of D-A-D type molecules . The primary targets of this compound are the terminal donor units, which include 3,4-ethylenedioxythiophene (EDOT) and thiophene (Th) .
Mode of Action
The compound interacts with its targets through a process of electron acceptance. This interaction results in the formation of D-A polymers, which are prepared by an electrochemical deposition method . The electrochemical behavior of the monomers and the electrochemical properties of the D-A polymers are then studied .
Pharmacokinetics
It is known that the compound has high gi absorption and is a substrate for p-gp . It is also an inhibitor of CYP1A2 and CYP2C19 . These properties could impact the compound’s bioavailability and its overall pharmacokinetic profile.
Result of Action
The action of 7H-benzo[c]fluoren-7-one results in the formation of D-A polymers with varying electrochemical and electrochromic properties . For instance, one of the polymers, P(EBZFO1), displayed much better redox stability, good optical stability, and stable optical memory . On the other hand, P(TBZFO2) showed inferior redox stability .
Action Environment
The action, efficacy, and stability of 7H-benzo[c]fluoren-7-one can be influenced by various environmental factors. For example, the electrochemical behavior of the compound and its resulting polymers can be affected by the conditions of the electrochemical deposition process . Additionally, the compound’s pharmacokinetic properties, such as its GI absorption and P-gp substrate status, could be influenced by factors like pH and the presence of other compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7H-benzo[c]fluoren-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of 1-indanone as a starting material, which undergoes bromination with N-bromosuccinimide to form 3-bromoindanone. This intermediate is then dehydrobrominated using triethylamine to yield 2H-inden-1-one. The final step involves the self-condensation of 2H-inden-1-one under heating to produce 7H-benzo[c]fluoren-7-one .
Industrial Production Methods: Industrial production of 7H-benzo[c]fluoren-7-one may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 7H-Benzo[c]fluoren-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated derivatives.
Comparaison Avec Des Composés Similaires
Benzo[c]fluorene: A related polycyclic aromatic hydrocarbon with similar structural features but lacking the ketone group.
Fluorenone: Another related compound with a simpler structure, consisting of a fluorene unit with a ketone group.
Uniqueness: 7H-Benzo[c]fluoren-7-one is unique due to its specific fused ring system and the presence of a ketone group, which imparts distinct chemical reactivity and biological activity
Propriétés
IUPAC Name |
benzo[c]fluoren-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10O/c18-17-14-8-4-3-7-13(14)16-12-6-2-1-5-11(12)9-10-15(16)17/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USYWCEDYVLPNHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=CC=CC=C4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00209258 | |
| Record name | 7H-Benzo(c)fluoren-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00209258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6051-98-5 | |
| Record name | 7H-Benzo[c]fluoren-7-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6051-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7H-Benzo(c)fluoren-7-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006051985 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7H-Benzo(c)fluoren-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00209258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic pathways for 7H-benzo[c]fluoren-7-one?
A1: Several synthetic routes have been explored for 7H-benzo[c]fluoren-7-one. One approach utilizes dimethoxynaphthaldehydes as starting materials, employing oxazolines as activating groups for aromatic nucleophilic substitution to yield hydroxy-7H-benzo[c]fluoren-7-ones. [] Another method involves the isomerization of specific naphthalene-2,3-dicarboxylic anhydrides using aluminium chloride. [] Additionally, the thermolysis of 3-bromo-6-methoxyindene, obtained through the photochemical bromination of 5-methoxy-1-indanone with N-bromosuccinimide, can also lead to the formation of a 7H-benzo[c]fluoren-7-one derivative. [, ]
Q2: Has 7H-benzo[c]fluoren-7-one been detected in environmental samples?
A2: Yes, 7H-benzo[c]fluoren-7-one has been identified in size-segregated urban aerosol samples. Notably, its distribution across different aerosol sizes appears to correlate with its molecular weight. []
Q3: How does the structure of 7H-benzo[c]fluoren-7-one relate to its potential biological activity?
A3: 7H-benzo[c]fluoren-7-one, being a polycyclic aromatic ketone (PAK), exhibits structural similarities to other PAHs, some of which are known aryl hydrocarbon receptor (AhR) ligands. Studies have demonstrated that 7H-benzo[c]fluoren-7-one exhibits significant AhR activity in both mouse hepatoma cells and yeast cells engineered to express human AhR. [] This suggests its potential to interact with biological systems through AhR-mediated pathways.
Q4: Are there any applications of 7H-benzo[c]fluoren-7-one in materials science?
A4: Research has explored the use of spiro[benzo[c]fluorene-7,9'-fluorene] (SBFF), a structural derivative of 7H-benzo[c]fluoren-7-one, in the development of new blue organic light-emitting diode (OLED) host materials. [] These SBFF-based materials demonstrated promising blue electroluminescence properties, suggesting their potential utility in OLED display technologies.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


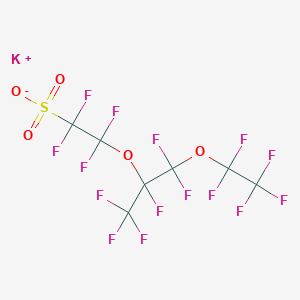
![Acetamide, N-[4-[[2-nitro-4-[(4-nitrophenyl)azo]phenyl]amino]phenyl]-](/img/structure/B105005.png)
